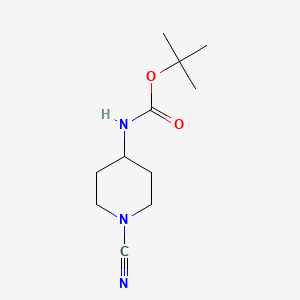
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 721450-38-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1-cyanopiperidin-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is 1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
tert-Butyl N-(1-cyanopiperidin-4-yl)carbamate is a compound involved in the synthesis and study of various chemical structures, showcasing its relevance in organic synthesis and chemical research. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been identified as new members of the isostructural family of compounds, illustrating its utility in understanding hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Additionally, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, further demonstrating its significance in the synthesis of biologically relevant molecules (Ober et al., 2004).
Biological and Medicinal Chemistry Applications
In the realm of medicinal chemistry, tert-butyl N-(1-cyanopiperidin-4-yl)carbamate derivatives serve as intermediates in the synthesis of compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines, underscores its importance in the development of anticancer agents (Tang et al., 2014). Furthermore, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is highlighted as an important intermediate in the synthesis of omisertinib (AZD9291), further emphasizing its role in the development of novel therapeutic agents (Zhao et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVWQFNLDLGSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



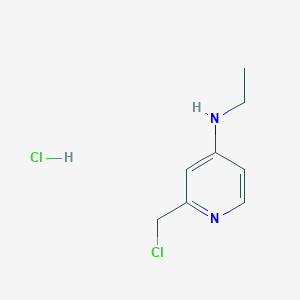
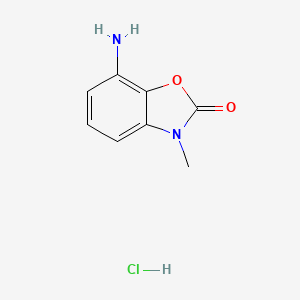
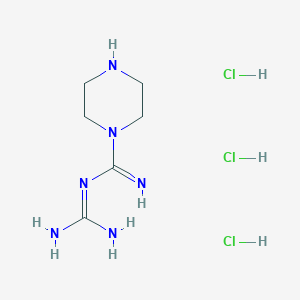
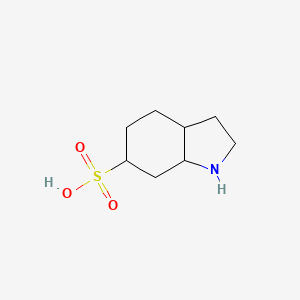
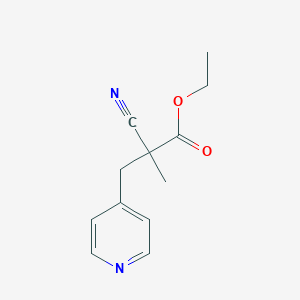
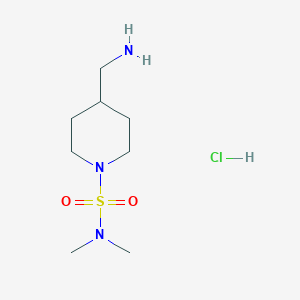
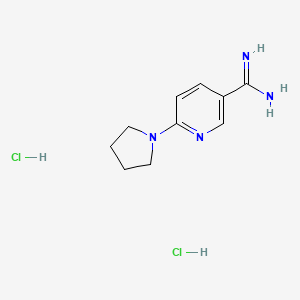
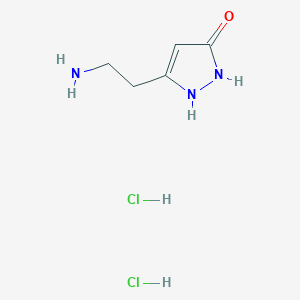
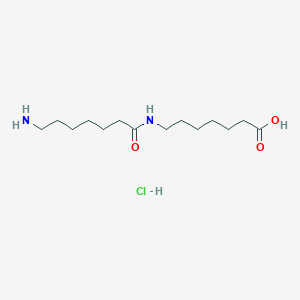
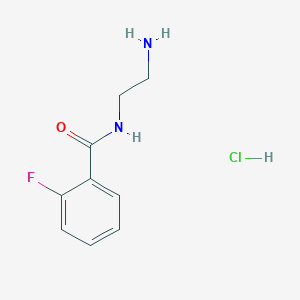
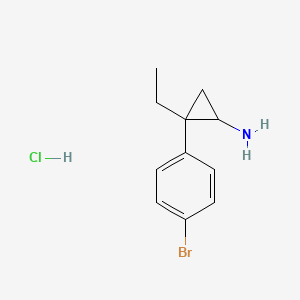
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
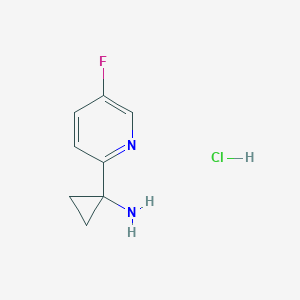
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)